methyl 4-(((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)benzoate
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Overview
Description
Methyl 4-(((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)benzoate is a useful research compound. Its molecular formula is C15H15N5O2S and its molecular weight is 329.38. The purity is usually 95%.
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Scientific Research Applications
Spectral and Theoretical Analysis
Research on compounds like "ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate" involves comprehensive spectral analysis using techniques such as FT-IR, NMR, UV–Vis, and X-ray diffraction. These studies are complemented by theoretical calculations including DFT/B3LYP functional analyses, optimized structure analysis, and molecular docking studies, suggesting their potential in cancer treatment due to good inhibitor characteristics against specific proteins (Sert et al., 2020).
Synthesis and Antimicrobial Evaluation
The synthesis of new thiazolopyrimidines and their derivatives has been explored for potential antimicrobial and antitumor activities. Some compounds have shown promising antimicrobial activity, although no appreciable antitumor activity was observed in certain studies (Said et al., 2004).
Advanced Organic Synthesis Techniques
Research on the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one highlights the use of supercritical carbon dioxide for solvent-free conditions, showcasing an innovative approach to the synthesis of antiviral drug intermediates (Baklykov et al., 2019).
Crystal Structure Analysis
The crystal structure of compounds like "Methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethylhexahydro-1-pyrimidinyl)methyl]-5,5-dimethylhexahydro-1-pyrimidinyl-1-diazenyl) benzoate" has been determined, providing insights into their molecular arrangements and potential interactions (Moser et al., 2005).
Antibacterial Activity
Novel derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine ring have been synthesized and evaluated for their antibacterial activity against Gram-positive and Gram-negative microbial strains, showing potential as antibacterial agents (Lahmidi et al., 2019).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase to the S phase and is therefore essential for cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition prevents the phosphorylation of key components necessary for cell proliferation, thereby halting the progression of the cell cycle . The compound’s interaction with CDK2 also induces apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle progression and apoptosis pathways . By inhibiting CDK2, the compound prevents the cell from progressing from the G1 phase to the S phase of the cell cycle . This leads to cell cycle arrest and subsequently triggers apoptosis, or programmed cell death .
Pharmacokinetics
These studies help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound exhibits potent cytotoxic activities against various cell lines . It significantly inhibits the growth of these cells, with IC50 values in the nanomolar range . The compound also induces significant alterations in cell cycle progression and triggers apoptosis within cells .
Biochemical Analysis
Biochemical Properties
They are capable of binding in the biological system, which allows them to show versatile biological activities .
Cellular Effects
Related triazolopyrimidines have shown cytotoxic activities against various cell lines . They have been found to inhibit the growth of certain cell lines, indicating their potential as anticancer agents .
Molecular Mechanism
Related triazolopyrimidines have been found to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . This suggests that methyl 4-(((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)benzoate may exert its effects at the molecular level through interactions with key biomolecules and potentially influencing gene expression.
Properties
IUPAC Name |
methyl 4-[(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylmethyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-3-20-13-12(18-19-20)14(17-9-16-13)23-8-10-4-6-11(7-5-10)15(21)22-2/h4-7,9H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGXCPAHHXDKSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC3=CC=C(C=C3)C(=O)OC)N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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